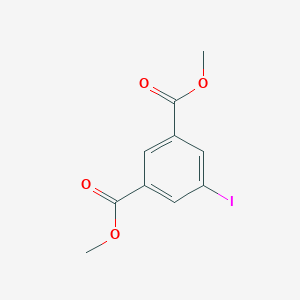

Dimethyl 5-iodoisophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAONVDUSXRXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374396 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51839-15-7 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51839-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Dimethyl 5-iodoisophthalate, a key building block in modern organic and medicinal chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. It is characterized by the presence of an iodo group and two methyl ester functionalities on a benzene ring. This substitution pattern makes it a versatile intermediate for introducing the isophthalate moiety and for further functionalization via reactions involving the iodine atom.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 51839-15-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉IO₄ | [1][2][3][4][5] |

| Molecular Weight | 320.08 g/mol | [1][2][3][5] |

| IUPAC Name | dimethyl 5-iodobenzene-1,3-dicarboxylate | [2] |

| Synonyms | 5-Iodoisophthalic acid dimethyl ester, Dimethyl 5-iodobenzene-1,3-dicarboxylate | [1][5] |

| Appearance | White to light yellow powder to crystal | |

| Purity | >98.0% (GC) |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Melting Point | 102.0 to 106.0 °C | [4] |

| Boiling Point | 160 °C at 1 mm Hg | [4][6] |

| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Heated) | [4][6] |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (s, 2H, J = 1.4 Hz), 3.94 (s, 6H) | [4][7] |

| ¹³C NMR (100 MHz, CDCl₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [4][7] |

| Mass Spectrum (EI) m/z | 320 (M+) | [4][7] |

| HRMS (EI) for C₁₀H₉IO₄ | Calculated: 319.9546, Found: 319.9553 | [4][7] |

Table 3: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | P n a 2₁ | [2] |

| Unit Cell Dimensions | a = 7.7483 Å, b = 19.3451 Å, c = 7.2338 Å | [2] |

| Angles | α = 90°, β = 90°, γ = 90° | [2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a diazotization-iodination reaction starting from Dimethyl 5-aminoisophthalate.[4][7][8]

Synthesis of this compound

Materials:

-

Dimethyl 5-aminoisophthalate

-

2 M Hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Under an argon atmosphere, add Dimethyl 5-aminoisophthalate (6.27 g, 30.0 mmol) to 39 mL of 2 M hydrochloric acid pre-cooled in an ice bath.

-

Stir the reaction mixture at 0 °C or lower for several minutes.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g, 36.5 mmol in 21.6 mL of water) dropwise to the reaction mixture.

-

Add 30 mL of dichloromethane and continue stirring for 5 hours as the reaction mixture is brought to room temperature.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium iodide (7.47 g, 45.0 mmol in 70 mL of water) dropwise.

-

Stir the resulting mixture at room temperature for 12 hours.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography using hexanes as the eluent to yield this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

-

Precursor for Radiolabeling: It is used in the synthesis of succinimidyl 3-iodobenzoate (SIB), which can be complexed with DOTA as a prosthetic group for multi-modal labeling. This application is significant for enhancing the tumor uptake of radiolabelled monoclonal antibodies (mAbs), thereby improving the efficacy of cancer imaging and therapy.[4][6]

-

Building Block for Novel Pharmaceuticals: The unique structure of this compound makes it a valuable starting material for the development of new therapeutic agents, especially in oncology.[6]

-

Proteomics Research: It is described as a dicarboxyl iodobenzene compound for use in proteomics research.[5]

Safety and Handling

This compound is classified as an irritant.[6] It is important to handle this compound with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Use only in a well-ventilated area and avoid breathing dust. Wear protective gloves, protective clothing, eye protection, and face protection. Wash thoroughly after handling.[1]

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 51839-15-7 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl 5-iodoisophthalate synthesis from dimethyl 5-aminoisophthalate

This document provides a comprehensive technical overview of the synthesis of dimethyl 5-iodoisophthalate from dimethyl 5-aminoisophthalate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound from dimethyl 5-aminoisophthalate is typically achieved through a Sandmeyer-type reaction. This process involves two key steps: the diazotization of the primary aromatic amine (dimethyl 5-aminoisophthalate) to form a diazonium salt, followed by the substitution of the diazonium group with iodine using an iodide salt, such as potassium iodide.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Dimethyl 5-aminoisophthalate | [1] |

| Molar Amount | 30.0 mmol | [1] |

| Mass | 6.276 g | [1] |

| Reagents | ||

| 2N HCl | 40 mL | [1] |

| Sodium Nitrite (NaNO₂) | 36.5 mmol (2.52 g) in 23 mL H₂O | [1] |

| Potassium Iodide (KI) | 45.0 mmol (7.48 g) in 70 mL H₂O | [1] |

| Reaction Conditions | ||

| Diazotization Temperature | 0 °C | [1] |

| Diazotization Time | 2 hours | [1] |

| Iodination Temperature | Room Temperature | [1] |

| Iodination Time | 12 hours | [1] |

| Product | This compound | [1] |

| Yield | 55% | [1] |

| Mass | 5.29 g | [1] |

| Melting Point | 103–105 ºC | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from dimethyl 5-aminoisophthalate.[1]

3.1. Materials and Equipment

-

Dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g)

-

2N Hydrochloric acid (40 mL)

-

Sodium nitrite (36.5 mmol, 2.52 g)

-

Potassium iodide (45.0 mmol, 7.48 g)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Methanol (MeOH)

-

Silica gel for flash column chromatography

-

n-hexane

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Dropping funnel

-

Standard laboratory glassware for extraction and purification

-

Rotary evaporator

3.2. Procedure

-

Dissolution of Starting Material: In a suitable reaction flask, stir dimethyl 5-aminoisophthalate (30.0 mmol, 6.276 g) with 2N HCl (40 mL). Continue stirring until most of the ester has dissolved.

-

Diazotization: Cool the reaction mixture to 0 °C using an ice bath. While maintaining this temperature, add a solution of sodium nitrite (36.5 mmol, 2.52 g) in water (23 mL) dropwise. Stir the mixture for an additional 2 hours at 0 °C.

-

Iodination: Prepare an ice-cold solution of potassium iodide (45.0 mmol, 7.48 g) in water (70 mL). Add this solution dropwise to the reaction mixture.

-

Reaction Completion: Allow the resulting mixture to warm to room temperature and then stir for 12 hours.

-

Work-up and Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash them with brine.

-

Drying and Concentration: Dry the combined organic extracts over MgSO₄ and then concentrate them in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.

-

Recrystallization: Recrystallize the purified product from methanol to yield this compound as a pale yellow solid.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Reaction workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Dimethyl 5-iodoisophthalate for Researchers and Drug Development Professionals

CAS Number: 51839-15-7

This technical guide provides a comprehensive overview of Dimethyl 5-iodoisophthalate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of radiopharmaceuticals and proteomics research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources.[1]

| Property | Value | Reference |

| CAS Number | 51839-15-7 | [2] |

| Molecular Formula | C₁₀H₉IO₄ | [2] |

| Molecular Weight | 320.08 g/mol | [1][2] |

| Melting Point | 102-106 °C | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Soluble in chloroform and methanol | |

| InChIKey | DIAONVDUSXRXCE-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | [1] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from Dimethyl 5-aminoisophthalate.

Experimental Protocol: Diazotization and Iodination

This protocol outlines the synthesis of this compound from Dimethyl 5-aminoisophthalate.[4]

Materials:

-

Dimethyl 5-aminoisophthalate

-

2N Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Water (H₂O)

-

Methanol (MeOH) for recrystallization

-

Silica gel for column chromatography

-

n-hexane as eluent

Procedure:

-

Stir Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) with 40 mL of 2N HCl.

-

Once most of the ester has dissolved, cool the reaction mixture to 0 °C.

-

Slowly add a solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water dropwise.

-

Stir the mixture for an additional 2 hours at 0 °C.

-

Add an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water dropwise.

-

Allow the resulting mixture to warm to room temperature and stir for 12 hours.

-

The crude product can be purified by flash column chromatography on silica gel using n-hexane as the eluent.

-

Recrystallize the purified product from methanol to yield this compound as a pale yellow solid.

Yield: 5.29 g (55%)[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and proteomics.

Precursor for Radiopharmaceuticals

The iodo-substituent on the aromatic ring makes this compound an excellent precursor for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), which are used in Single Photon Emission Computed Tomography (SPECT) and other nuclear imaging techniques. These radiolabeled molecules can be designed to target specific biological entities, such as receptors or transporters in the brain, for neuroimaging studies.[5][6]

Linker in Proteomics Research

It is described as a dicarboxyl iodobenzene compound for proteomics research.[2] This suggests its use as a linker molecule, where the iodo-group can be functionalized for attachment to proteins or other biomolecules, and the two ester groups can be modified to introduce reporter tags or other functionalities.

Intermediate in Organic Synthesis

The iodine atom can be readily displaced or used in cross-coupling reactions, such as the Sonogashira coupling, to introduce new carbon-carbon bonds. This versatility allows for the construction of a wide array of derivatives with potential biological activity.

Key Experimental Protocol: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This compound is an excellent substrate for this reaction.

Experimental Protocol

This protocol describes a typical Sonogashira coupling reaction using this compound.[4]

Materials:

-

This compound

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Piperidine

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane/Ethyl acetate as eluent

Procedure:

-

To a reaction flask, add this compound (96.0 mg, 0.3 mmol), bis(triphenylphosphine)palladium(II) dichloride (16.8 mg, 4 mol%), copper(I) iodide (4.6 mg, 8 mol%), and triphenylphosphine (11.8 mg, 15 mol%).

-

Add a solution of trimethylsilylacetylene (83.9 μL, 0.6 mmol) and piperidine (500 μL, 5.0 mmol) in 5 mL of anhydrous THF dropwise.

-

Stir the mixture at room temperature for 12 hours.

-

Remove the solvent in vacuo.

-

Wash the organic residue with saturated NH₄Cl solution and brine (three times each).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the coupled product.

Yield: 82.7 mg (95% for Dimethyl 5-(trimethylsilyl)isophthalate)[4]

Sonogashira Coupling Workflow Diagram

Caption: General workflow for the Sonogashira coupling of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.[4]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.53 (d, J = 1.4 Hz, 2H), 8.26 (t, J = 1.4 Hz, 1H), 3.94 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.5, 93.8, 53.1 (2C) |

| MS (EI) | m/z 320 (M⁺) |

| HRMS (EI) | Calculated for C₁₀H₉IO₄: 319.9546, Found: 319.9553 |

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its utility as a precursor for radiolabeled compounds and as a modifiable linker makes it a compound of significant interest to researchers in drug discovery, medicinal chemistry, and chemical biology. The straightforward synthesis and the ability to undergo efficient cross-coupling reactions like the Sonogashira coupling further enhance its appeal as a starting material for the creation of novel and complex molecular architectures.

References

- 1. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 51839-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Development of Radiotracers for Neuroimaging - UCL Discovery [discovery.ucl.ac.uk]

molecular weight of Dimethyl 5-iodoisophthalate

An In-depth Technical Guide to Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant applications in organic synthesis, particularly as a versatile building block for pharmaceuticals and agrochemicals.[1] Its utility extends to proteomics research and the development of radiolabeled monoclonal antibodies for enhanced tumor uptake.[2][3] This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of its synthetic workflow and research applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for laboratory use and computational modeling.

| Property | Value | Source |

| Molecular Weight | 320.08 g/mol | [2][3][4][5] |

| Molecular Formula | C₁₀H₉IO₄ | [1][2][3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 102.0 to 106.0 °C | |

| Boiling Point | 160 °C @ 1 mmHg | [3][6] |

| Density | 1.708 ± 0.06 g/cm³ | [3][6] |

| CAS Number | 51839-15-7 | [1][2] |

| IUPAC Name | dimethyl 5-iodobenzene-1,3-dicarboxylate | [4] |

| Solubility | Slightly soluble in Chloroform and heated Methanol | [6] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a diazotization-iodination reaction of dimethyl 5-aminoisophthalate.[7] The following protocol is a detailed methodology for this synthesis.

Materials:

-

Dimethyl 5-aminoisophthalate

-

2 M Hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexanes

Procedure:

-

Under an argon atmosphere, add dimethyl 5-aminoisophthalate (6.27 g, 30.0 mmol) to 39 mL of 2 M hydrochloric acid pre-cooled in an ice bath.[3]

-

Stir the reaction mixture at 0 °C or lower for several minutes.[3]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.52 g, 36.5 mmol in 21.6 mL of water) dropwise to the mixture.[3]

-

After the addition is complete, stir the mixture for an additional 2 hours at 0 °C.[8]

-

Slowly add a cold aqueous solution of potassium iodide (7.47 g, 45.0 mmol in 70 mL of water) dropwise while maintaining the ice bath.[3][8]

-

Allow the resulting mixture to warm to room temperature and stir for 12 hours.[3][8]

-

Extract the aqueous layer with ethyl acetate.[3]

-

Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.[3]

-

Purify the crude product by silica gel column chromatography using hexanes as the eluent to yield this compound.[3]

Visualized Workflows and Applications

To better illustrate the processes involving this compound, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Application pathways of this compound.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin and eye irritation and may lead to respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or under a fume hood.[1]

Conclusion

This compound serves as a crucial intermediate in various synthetic and research applications. Its well-defined chemical properties and established synthesis protocol make it a valuable compound for drug development professionals and researchers in organic chemistry. The continued exploration of its applications is expected to yield further advancements in medicinal chemistry and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 51839-15-7 [m.chemicalbook.com]

- 4. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. lookchem.com [lookchem.com]

- 7. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide on the Solubility of Dimethyl 5-Iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dimethyl 5-iodoisophthalate, a key intermediate in various synthetic applications, including proteomics research.[1] While specific quantitative solubility data in common organic solvents is not extensively documented in publicly available literature, this document outlines the known qualitative solubility and provides a comprehensive experimental protocol for its precise determination.

Physicochemical Properties

This compound is a dicarboxyl iodobenzene compound with the molecular formula C₁₀H₉IO₄ and a molecular weight of 320.08 g/mol .[1][2] It typically appears as a white to light yellow or pale beige solid in powder or crystal form.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉IO₄ | [1][2][5] |

| Molecular Weight | 320.08 g/mol | [1][2] |

| Melting Point | 105 °C | [3][6] |

| Boiling Point | 160 °C at 1 mm Hg | [3][6] |

| Appearance | Pale Beige Solid | [3][6] |

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate the following:

| Solvent | Solubility | Source |

| Chloroform | Slightly Soluble | [3][6] |

| Methanol | Slightly Soluble (with heating) | [3][6] |

Due to the presence of both polar ester groups and a nonpolar iodinated benzene ring, its solubility is expected to be favored in solvents with intermediate polarity. It is likely to be poorly soluble in water and nonpolar solvents like hexane, while exhibiting better solubility in polar aprotic solvents and chlorinated solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Scintillation vials or small test tubes with screw caps

-

Calibrated analytical balance

-

Temperature-controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound in the sample.

-

-

Data Calculation:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.

Caption: A logical workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. The provided experimental protocol offers a robust framework for generating the specific quantitative data necessary for various applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H9IO4 | CID 2758568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 51839-15-7 [m.chemicalbook.com]

- 4. This compound | 51839-15-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 5-iodoisophthalate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and application of this compound. This document includes detailed spectral data, experimental protocols, and a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.53 | d | 1.4 | 2H | H-4, H-6 |

| 8.26 | t | 1.4 | 1H | H-2 |

| 3.94 | s | - | 6H | 2 x -OCH₃ |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O |

| 142.9 | C-4, C-6 |

| 132.6 | C-1, C-3 |

| 130.5 | C-2 |

| 93.8 | C-5 |

| 53.1 | -OCH₃ |

Experimental Protocols

The NMR spectra were obtained using the following experimental methodology.

Synthesis of this compound[1]

Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) was stirred with 40 mL of 2N HCl. Once the majority of the ester dissolved, the mixture was cooled to 0°C. A solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water was added dropwise, and the mixture was stirred for an additional 2 hours at 0°C. Subsequently, an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water was added dropwise. The resulting mixture was allowed to warm to room temperature and stirred for 12 hours. The aqueous mixture was then extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: n-hexane) and recrystallized from methanol to yield this compound as a pale yellow solid.

NMR Data Acquisition[1]

¹H and ¹³C NMR spectra were recorded on a JEOL JNM AL-400 spectrometer.[1] ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz.[1] Deuterated chloroform (CDCl₃) was used as the solvent, and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis for obtaining the NMR data of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Dimethyl 5-iodoisophthalate, a key intermediate in the synthesis of various organic compounds.[1] By understanding its solid-state conformation and intermolecular interactions, researchers can gain valuable insights into its reactivity, physical properties, and potential applications in medicinal chemistry and materials science.

Crystallographic Data

The crystal structure of this compound (C₁₀H₉IO₄) has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit.[2][3] Key crystallographic data and refinement details are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₉IO₄ |

| Formula Weight | 320.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.7483 |

| b (Å) | 19.3451 |

| c (Å) | 7.2338 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.42 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.961 |

| Absorption Coefficient (mm⁻¹) | 2.97 |

| F(000) | 616 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 3.6 to 26.4 |

| Reflections collected | 7808 |

| Independent reflections | 2187 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.016, wR2 = 0.038 |

| R indices (all data) | R1 = 0.017, wR2 = 0.038 |

| Absolute structure parameter | -0.004(8) |

Data sourced from Hauptvogel et al., 2018.[2][4]

Molecular and Supramolecular Structure

The molecule adopts a twisted conformation where the planes of the two methyl carboxylate moieties are tilted with respect to the benzene ring at angles of 12.6(2)° and 6.0(2)°.[2] This contrasts with the perfectly planar structure of the related dimethyl 5-ethynylisophthalate.[3]

The crystal structure of this compound is stabilized by a three-dimensional supramolecular network.[2][3] This network is comprised of C—H⋯O=C hydrogen bonds and notable I⋯O=C halogen bonds.[2][3] These non-covalent interactions play a crucial role in the packing of the molecules in the crystal lattice.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a diazotization-iodination reaction of dimethyl 5-aminoisophthalate.[2][5]

Procedure:

-

Dimethyl 5-aminoisophthalate (6.276 g, 30.0 mmol) is stirred with 40 mL of 2N HCl.

-

Once most of the ester has dissolved, the reaction mixture is cooled to 0 °C.

-

A solution of sodium nitrite (2.52 g, 36.5 mmol) in 23 mL of water is added dropwise, and the mixture is stirred for an additional 2 hours at 0 °C.

-

An ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in 70 mL of water is then added dropwise.

-

The resulting mixture is warmed to room temperature and stirred for 12 hours.

-

The residue is purified by flash column chromatography on silica gel (eluent: n-hexane) and recrystallized from methanol to yield pale yellow crystals of this compound.[5]

Single-Crystal X-ray Diffraction

Data Collection and Refinement: Data for the single-crystal X-ray diffraction analysis was collected on a Bruker APEX2 CCD area-detector diffractometer. The crystal was kept at a constant temperature of 150 K during data collection. The structure was solved with SHELXT and refined with SHELXL2018.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination of this compound and a representation of its key supramolecular interactions.

References

An In-depth Technical Guide to the Safety and Handling of Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dimethyl 5-iodoisophthalate, a key building block in pharmaceutical and materials science research. The following sections detail its properties, hazards, safe handling procedures, and emergency protocols, tailored for a professional laboratory environment.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉IO₄ | [3][4][5] |

| Molecular Weight | 320.08 g/mol | [3][4][5] |

| CAS Number | 51839-15-7 | [1][2][3][5] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 102.0 to 106.0 °C | [1] |

| Synonyms | 5-Iodoisophthalic acid dimethyl ester, Dimethyl 5-iodobenzene-1,3-dicarboxylate | [1][2][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[3]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Toxicological Data

Based on available safety data sheets and chemical databases, the toxicological properties of this compound have not been fully investigated.[7][8] No quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are currently available. Therefore, it should be handled with the care afforded to a substance of unknown toxicity.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, a NIOSH-approved respirator for dusts may be necessary. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly closed container.[7]

-

Keep in a dry, cool, and well-ventilated place.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[7][8]

First-Aid Measures

In the event of exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[7][8] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Evacuate personnel to safe areas. Avoid dust formation.[7][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[7][8]

Experimental Protocols

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon bonds. Below are generalized experimental protocols for its use in Sonogashira and Suzuki coupling reactions, which are common in drug discovery and development.

General Protocol for Sonogashira Coupling of this compound

This reaction couples a terminal alkyne with the aryl iodide of this compound.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for a few minutes.

-

Add the terminal alkyne to the reaction mixture.

-

The reaction can be run at room temperature or heated, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove the base and salts, drying the organic layer, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Suzuki Coupling of this compound

This reaction couples an organoboron compound with the aryl iodide of this compound.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Work-up the reaction by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: General workflow for safely handling this compound.

Caption: Experimental workflow for a Suzuki coupling reaction.

Caption: Decision tree for emergency response to spills or exposure.

References

- 1. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Dimethyl 5-iodoisophthalate, a key building block in the development of various organic compounds, including pharmaceuticals and agrochemicals.[1] Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate its application in research and development.

Primary Synthetic Pathway: Sandmeyer Reaction of Dimethyl 5-aminoisophthalate

The most commonly cited method for the synthesis of this compound is through a Sandmeyer-type reaction, commencing from Dimethyl 5-aminoisophthalate.[2][3][4] This process involves two key steps: the diazotization of the amino group and the subsequent substitution with iodine.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from Dimethyl 5-aminoisophthalate.[2][4]

Materials:

-

Dimethyl 5-aminoisophthalate

-

2N Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

n-Hexane

Procedure:

-

Dissolution: Dimethyl 5-aminoisophthalate (1.0 equivalent) is stirred with 2N HCl in a reaction vessel.

-

Diazotization: The mixture is cooled to 0 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) is added dropwise, maintaining the temperature at or below 0 °C. The reaction mixture is stirred for an additional 2 hours at 0 °C.

-

Iodination: An ice-cold aqueous solution of potassium iodide (1.5 equivalents) is added dropwise to the reaction mixture.

-

Reaction Completion: The resulting mixture is allowed to warm to room temperature and is then stirred for 12 hours.

-

Extraction: The aqueous layer is extracted with ethyl acetate.

-

Washing: The combined organic extracts are washed with brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel using n-hexane as the eluent.

-

Recrystallization: The purified product can be further recrystallized from methanol to yield this compound as a pale yellow solid.[2]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Dimethyl 5-aminoisophthalate | [2][4] |

| Yield | 55% | [2][4] |

| Melting Point | 103–105 °C | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.62 (t, J = 1.4 Hz, 1H), 8.53 (d, J = 1.4 Hz, 2H), 3.94 (s, 6H) | [2][4] |

| ¹³C NMR (100 MHz, CDCl₃) δ | 165.2 (2C), 142.9 (2C), 132.6 (2C), 130.2, 93.8, 53.1 (2C) | [2][4] |

| MS (EI) m/z | 320 (M⁺) | [2][4] |

| HRMS (EI) Calcd. for C₁₀H₉IO₄ | 319.9546 | [2][4] |

| HRMS (EI) Found | 319.9553 | [2][4] |

| Elemental Analysis Calcd. for C₁₀H₉IO₄ | C, 37.52; H, 2.83 | [2] |

| Elemental Analysis Found | C, 37.44; H, 2.86 | [2] |

Alternative Starting Material: 5-Iodoisophthalic Acid

An alternative, though less detailed in the provided literature, starting material is 5-iodoisophthalic acid.[5] This approach would involve the esterification of the dicarboxylic acid to yield the desired dimethyl ester.

Conceptual Workflow

Caption: Esterification of 5-iodoisophthalic acid.

This method would likely involve refluxing 5-iodoisophthalic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. A similar procedure is documented for the synthesis of Dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid, which resulted in an 89% yield.[6] This suggests that the esterification of 5-iodoisophthalic acid could also be a high-yielding process.

Conclusion

The synthesis of this compound is most robustly achieved through the diazotization and subsequent iodination of Dimethyl 5-aminoisophthalate. The detailed protocol and extensive characterization data provided for this route offer a reliable method for its preparation in a laboratory setting. The alternative pathway starting from 5-iodoisophthalic acid presents a viable, potentially high-yielding option, although specific experimental details for the iodo- aologue are less thoroughly documented in the reviewed literature. This guide provides researchers with the necessary information to effectively synthesize this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. rsc.org [rsc.org]

- 3. Crystal structures of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 51839-15-7 [m.chemicalbook.com]

- 5. 5-Iodoisophthalic acid | C8H5IO4 | CID 103988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]

The Chemical Reactivity of the Iodide in Dimethyl 5-iodoisophthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-iodoisophthalate is a versatile aromatic building block of significant interest in organic synthesis and materials science. The presence of a strategically positioned iodine atom on the isophthalate backbone renders it an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of diverse functional groups. This reactivity profile makes it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, and as a linker in the construction of advanced materials such as Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical reactivity of the iodide in this compound, with a focus on key cross-coupling reactions and its application in the synthesis of MOFs.

Core Reactivity: The Carbon-Iodine Bond

The reactivity of the iodide in this compound is dominated by its ability to participate in a range of transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl), making it an ideal leaving group for oxidative addition to low-valent transition metal catalysts, most notably palladium and copper. This high reactivity allows for milder reaction conditions and broader substrate scope compared to other aryl halides.

The general workflow for the functionalization of this compound via cross-coupling reactions is depicted below:

Figure 1: General reaction pathways for the functionalization of this compound.

Key Cross-Coupling Reactions

The iodide substituent in this compound serves as an excellent leaving group in a variety of palladium and copper-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of aryl alkynes.

Reaction Scheme:

Experimental Protocol: Synthesis of Dimethyl 5-ethynylisophthalate

A notable application of the Sonogashira coupling is the synthesis of Dimethyl 5-ethynylisophthalate, a key intermediate for further functionalization or for use as a linker in materials science. The reaction of this compound with a protected acetylene, such as 2-methyl-3-butyn-2-ol, followed by deprotection, yields the desired product.[2]

| Parameter | Value | Reference |

| Reactants | This compound, 2-methyl-3-butyn-2-ol | [2] |

| Catalyst | Palladium-based catalyst | [2] |

| Solvent | Not specified | [2] |

| Temperature | Not specified | [2] |

| Yield | Not specified | [2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or boronic ester.[3] This reaction is widely used for the synthesis of biaryl and substituted aromatic compounds.

Reaction Scheme:

General Experimental Protocol:

While a specific protocol for this compound was not found in the provided search results, a general procedure for the Suzuki-Miyaura coupling of aryl iodides is as follows:

| Parameter | General Conditions |

| Reactants | Aryl iodide, Arylboronic acid (1.1-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%) |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv.) |

| Solvent | Toluene, Dioxane, or DMF/water mixture |

| Temperature | 80-120 °C |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4] This reaction is a powerful tool for the synthesis of arylamines.

Reaction Scheme:

General Experimental Protocol:

A specific protocol for this compound was not found, but a general procedure for the Buchwald-Hartwig amination of aryl iodides is provided below:

| Parameter | General Conditions |

| Reactants | Aryl iodide, Amine (1.1-1.5 equiv.) |

| Catalyst | Pd₂(dba)₃ (1-5 mol%) with a phosphine ligand (e.g., XPhos, SPhos) |

| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-120 °C |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene to form a substituted alkene.[5]

Reaction Scheme:

General Experimental Protocol:

No specific protocol for this compound was found. A general procedure for the Heck reaction of aryl iodides is as follows:

| Parameter | General Conditions |

| Reactants | Aryl iodide, Alkene (1.1-2.0 equiv.) |

| Catalyst | Pd(OAc)₂ (1-5 mol%) with or without a phosphine ligand |

| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3.0 equiv.) |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | 80-140 °C |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an aryl halide and an alcohol, amine, or thiol. While traditionally requiring harsh conditions, modern modifications have made it a more versatile method.

Reaction Scheme:

General Experimental Protocol:

A specific protocol for this compound was not found. A general procedure for the Ullmann condensation of aryl iodides is provided below:

| Parameter | General Conditions |

| Reactants | Aryl iodide, Alcohol or Amine (1.5-2.0 equiv.) |

| Catalyst | CuI (5-20 mol%) with a ligand (e.g., phenanthroline, N,N-dimethylglycine) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |

| Solvent | DMF, Dioxane, or Toluene |

| Temperature | 100-180 °C |

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

This compound serves as a precursor to the 5-iodoisophthalic acid linker, which is utilized in the synthesis of Metal-Organic Frameworks (MOFs). The iodo-functionalized linker can introduce specific properties to the resulting MOF, such as altered porosity, selective guest binding, or post-synthetic modification capabilities.

A representative workflow for the synthesis of MOFs using a linker derived from this compound is shown below:

Figure 2: Workflow for the synthesis of iodo-functionalized MOFs from this compound.

Synthesis of Lanthanide-Based MOFs

5-Iodoisophthalic acid has been successfully employed in the synthesis of lanthanide-based MOFs. These materials are of interest for their potential applications in luminescence and catalysis.[6]

Experimental Protocol: Synthesis of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF [6]

| Parameter | Value |

| Linker Precursor | 5-iodoisophthalic acid (5-iipH₂) |

| Metal Salt | GdCl₃·6H₂O |

| Solvent | DMF |

| Temperature | 120 °C |

| Reaction Time | 2 days |

| Product | Orange crystals of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF |

Conclusion

The iodide atom in this compound is a highly reactive functional group that enables a wide array of chemical transformations. Its facile participation in various palladium and copper-catalyzed cross-coupling reactions makes it a valuable building block for the synthesis of functionalized aromatic compounds. Furthermore, its use as a precursor for iodo-functionalized linkers in the synthesis of Metal-Organic Frameworks opens up avenues for the design of novel materials with tailored properties. This guide provides a foundational understanding of the reactivity of this important molecule, offering a starting point for researchers and scientists in their synthetic endeavors. Further exploration into specific reaction conditions and substrate scopes for each coupling reaction will undoubtedly continue to expand the utility of this compound in both academic and industrial research.

References

- 1. Synthesis and characterization of functionalized metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 4. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Dimethyl 5-iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[1] Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1]

Dimethyl 5-iodoisophthalate is a particularly useful building block in the synthesis of functional materials such as conjugated microporous polymers (CMPs) and metal-organic frameworks (MOFs). The presence of the iodo-substituent allows for facile Sonogashira coupling, while the two methyl ester functionalities provide sites for further chemical modification or for coordinating with metal centers. The electron-withdrawing nature of the two methoxycarbonyl groups can activate the carbon-iodine bond, potentially leading to higher reaction yields under milder conditions.

These application notes provide detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes, a summary of representative reaction yields, and a discussion of the reaction mechanism and workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with a representative terminal alkyne.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | THF | RT | 12 | 95 |

This data is based on a specific reported procedure and may require optimization for different scales or substrates.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Amine base (e.g., Piperidine or Triethylamine)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask, syringes, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (e.g., 4 mol%), copper(I) iodide (e.g., 8 mol%), and triphenylphosphine (e.g., 15 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe. Stir the mixture to dissolve the solids.

-

In a separate flask, prepare a solution of the terminal alkyne (e.g., 2.0 eq) and the amine base (e.g., piperidine, 1.7 eq relative to the alkyne) in anhydrous THF.

-

Reaction: Add the solution of the alkyne and base dropwise to the stirred solution of the aryl iodide and catalysts at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Sonogashira Coupling Reaction Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction.

Caption: General experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Dimethyl 5-Iodoisophthalate in Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl 5-iodoisophthalate as a linker in the synthesis of metal-organic frameworks (MOFs). The following sections detail the synthesis of the linker itself, specific protocols for the preparation of lanthanide-based MOFs, and general considerations for the synthesis of other MOF structures. While the application of this specific linker is an emerging area of research, this document compiles the currently available information to guide further exploration in materials science and drug development.

Overview of this compound as a Linker

This compound, and its corresponding acid form, 5-iodoisophthalic acid, are valuable linkers for the synthesis of novel MOFs. The presence of the iodine atom introduces unique properties to the resulting frameworks, including the potential for halogen bonding interactions, which can influence the framework's structure and properties.[1][2] Furthermore, the isophthalate backbone provides a rigid, angular geometry conducive to the formation of porous, three-dimensional structures.

Synthesis of this compound Linker

A reliable method for the synthesis of this compound from dimethyl 5-aminoisophthalate has been reported. This protocol involves a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis of this compound

| Step | Procedure |

| 1 | Stir dimethyl 5-aminoisophthalate (30.0 mmol) with 40 mL of 2N HCl. |

| 2 | Once most of the ester has dissolved, cool the reaction mixture to 0 °C. |

| 3 | Dropwise, add a solution of sodium nitrite (36.5 mmol) in 23 mL of water. |

| 4 | Stir the mixture for an additional 2 hours at 0 °C. |

| 5 | Dropwise, add an ice-cold solution of potassium iodide (45.0 mmol) in 70 mL of water. |

| 6 | Allow the resulting mixture to warm to room temperature and stir for 12 hours. |

| 7 | The product can then be isolated and purified using standard organic chemistry techniques. |

Synthesis of Lanthanide-Based MOFs

The solvothermal synthesis of lanthanide-based MOFs using 5-iodoisophthalic acid (5-iipH₂) has been successfully demonstrated, yielding crystalline materials with interesting luminescent properties.[1][2]

Experimental Protocol: Solvothermal Synthesis of [Gd₂(5-iip)₃(DMF)₄]·0.4DMF

Materials:

-

Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)

-

5-Iodoisophthalic acid (5-iipH₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a small glass vial, dissolve 12.7 mg (0.034 mmol) of GdCl₃·6H₂O and 15 mg (0.051 mmol) of 5-iipH₂ in 1 mL of DMF.

-

Transfer the solution to a Pasteur pipette and seal it.

-

Place the sealed pipette in an oven and heat at 120 °C for 2 days.

-

Allow the oven to cool slowly to room temperature.

-

Collect the resulting orange crystals.

Experimental Protocol: Solvothermal Synthesis of [Dy₂(5-iip)₃(DMF)₂]·0.33DMF

Materials:

-

Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O)

-

5-Iodoisophthalic acid (5-iipH₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

The synthesis is analogous to the gadolinium-based MOF.

-

In a small glass vial, dissolve 15.0 mg (0.034 mmol) of Dy(NO₃)₃·5H₂O and the corresponding molar equivalent of 5-iipH₂ in 1 mL of DMF.

-

Transfer the solution to a Pasteur pipette and seal it.

-

Place the sealed pipette in an oven and heat at 120 °C for 2 days.

-

Allow the oven to cool slowly to room temperature.

-

Collect the resulting light-yellow powder.

Synthesis of Heterometallic Lanthanide MOFs

Mixed-metal lanthanide MOFs can also be synthesized using a similar protocol by combining the desired molar ratios of the different lanthanide salts.[1]

Workflow for Solvothermal Synthesis of Lanthanide-5-iodoisophthalate MOFs

Caption: Solvothermal synthesis workflow for lanthanide-5-iodoisophthalate MOFs.

Characterization Data

The following tables summarize the available characterization data for MOFs synthesized with 5-iodoisophthalate. Note: Data for many properties, particularly for transition metal-based MOFs, is not yet available in the literature.

Crystallographic Data

| Compound | Formula | Crystal System | Space Group |

| [Gd₂(5-iip)₃(DMF)₄]·0.4DMF | C₃₇.₂H₃₈.₈Gd₂I₃N₄.₄O₁₆ | Monoclinic | P2₁/c |

| [Dy₂(5-iip)₃(DMF)₂]·0.33DMF | C₃₃H₂₅Dy₂I₃N₂O₁₄ | Triclinic | P-1 |

Luminescent Properties

| Compound | Excitation Wavelength (nm) | Emission Maxima (nm) | Color Purity |

| [Gd₁.₃₁Dy₀.₆₉(5-iip)₃DMF₂]·0.33DMF | 325 | Multiple emissions | 11% (white light emission)[1] |

| [EuₓDy₂₋ₓ(5-iip)₃DMF₂]·0.33DMF | Not specified | ~618 (prominent) | Red emission[1] |

Physical and Chemical Properties (Data Not Available)

| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (TGA, °C) |

| [Gd₂(5-iip)₃(DMF)₄]·0.4DMF | Data not available | Data not available | Data not available |

| [Dy₂(5-iip)₃(DMF)₂]·0.33DMF | Data not available | Data not available | Data not available |

| Transition Metal MOFs | Data not available | Data not available | Data not available |

Potential Applications and Future Directions

While the research on MOFs synthesized from this compound is still in its early stages, the initial findings on lanthanide-based MOFs point towards promising applications in the field of luminescent materials.

Luminescent Sensing

The distinct luminescent properties of the lanthanide-5-iodoisophthalate MOFs suggest their potential use as sensors. The mechanism of sensing would likely rely on the modulation of the lanthanide-centered luminescence upon interaction of an analyte with the MOF framework.

Logical Relationship for Luminescence Sensing Application

Caption: Analyte interaction with the MOF leads to a detectable change in luminescence.

Drug Delivery

The porous nature of MOFs makes them attractive candidates for drug delivery systems. While no specific studies have been reported for 5-iodoisophthalate-based MOFs in this application, the general principles of drug loading in MOFs would apply. The iodine functionality could also be explored for theranostic applications.

Catalysis

The ordered, crystalline structure of MOFs with accessible metal sites makes them suitable for applications in heterogeneous catalysis. Future work could involve the synthesis of transition metal-based MOFs with the 5-iodoisophthalate linker and the evaluation of their catalytic activity in various organic transformations.

Conclusion

This compound is a promising linker for the design and synthesis of novel metal-organic frameworks. The detailed protocols for lanthanide-based MOFs provide a solid foundation for further research. The unique properties imparted by the iodine substitution warrant further investigation into the synthesis of a wider range of MOFs and the exploration of their potential in sensing, drug delivery, and catalysis. The collection of more extensive quantitative data on the physical and chemical properties of these materials will be crucial for advancing their practical applications.

References

- 1. A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition | MDPI [mdpi.com]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Dimethyl 5-Iodoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of dimethyl 5-iodoisophthalate, an electron-deficient aryl iodide, with various aryl and heteroaryl boronic acids. The resulting 5-arylisophthalate derivatives are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and other advanced materials.

Aryl iodides are highly reactive partners in Suzuki-Miyaura couplings due to the relatively weak C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst.[1] The presence of two electron-withdrawing methyl ester groups on the aromatic ring of this compound further activates the substrate towards this key step in the catalytic cycle.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Yields

The following table summarizes typical yields obtained for the Suzuki-Miyaura cross-coupling of this compound with a selection of aryl and heteroaryl boronic acids under optimized conditions. These values serve as a benchmark for what can be expected when following the detailed protocol below.

| Entry | Boronic Acid Partner | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | Dimethyl 5-phenylisophthalate | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Dimethyl 5-(4-methoxyphenyl)isophthalate | 80-90% |

| 3 | 3,5-Dimethylphenylboronic acid | Dimethyl 5-(3,5-dimethylphenyl)isophthalate | 88-98% |

| 4 | 4-(Methoxycarbonyl)phenylboronic acid | Dimethyl 5'-(methoxycarbonyl)-[1,1'-biphenyl]-3,5-dicarboxylate | 75-85% |

| 5 | Thiophen-2-ylboronic acid | Dimethyl 5-(thiophen-2-yl)isophthalate | 70-80% |

| 6 | Pyridin-3-ylboronic acid | Dimethyl 5-(pyridin-3-yl)isophthalate | 65-75% |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials and Reagents

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])

-

Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Deionized water

-